molecular formula C21H23N3O5 B11007104 N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B11007104
M. Wt: 397.4 g/mol
InChI Key: GDLNHNIGRYRMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a diacid or its derivative under dehydrating conditions.

    Introduction of the Methoxyphenyl Groups: This step involves the alkylation of the imidazolidinone core with 4-methoxyphenyl ethyl halides in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The imidazolidinone core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazolidinone core, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The methoxyphenyl groups and imidazolidinone core are structural motifs found in various pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the imidazolidinone core could form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Similar structure but with hydroxy groups instead of methoxy groups.

    N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can influence its chemical reactivity and biological activity, making it distinct from its analogs with different substituents. The methoxy groups can enhance solubility and potentially improve binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-28-16-7-3-14(4-8-16)11-12-24-20(26)18(23-21(24)27)13-19(25)22-15-5-9-17(29-2)10-6-15/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

GDLNHNIGRYRMCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.